3-[(2-Phenylethyl)amino]alanine
Description
Contextualization of Substituted Alanines in Synthetic and Biological Systems
Alanine (B10760859), one of the simplest proteinogenic amino acids, frequently serves as a benchmark in biochemical studies. Its small, chemically inert methyl side chain provides a neutral baseline, making it ideal for a technique known as alanine scanning. quora.com In this process, other amino acid residues in a protein are systematically replaced with alanine to probe their contribution to the protein's structure and function. quora.com If a substitution with alanine results in a functional change, it suggests the original residue's side chain was important for the protein's activity. quora.com
Building on this concept, modern chemical biology employs more sophisticated strategies like combinatorial alanine scanning. This technique utilizes large, synthetically created peptide libraries where multiple positions are varied with either the original residue or alanine. nih.gov Such libraries are powerful tools for studying protein-ligand interactions and have been instrumental in discovering highly potent peptide-based inhibitors for targets like oncogenic proteins. nih.govresearchgate.net
Beyond peptide modification, substituted alanines are integral to materials science. For instance, chemoenzymatic polymerization has been used to create novel bioplastics, such as poly(alanine-nylon-alanine). rsc.org These materials, which incorporate nylon units into a polypeptide backbone, exhibit thermal plasticity and are being explored as environmentally friendly structural materials. rsc.org
Classification and Academic Significance of Non-Proteinogenic Amino Acids
Amino acids are broadly categorized into two groups: proteinogenic and non-proteinogenic. The 22 proteinogenic amino acids are those directly encoded by the universal genetic code for protein synthesis. wikipedia.org In contrast, non-proteinogenic amino acids (NPAAs) are not encoded in the genome for this purpose, although they can be incorporated into proteins through post-translational modifications. wikipedia.org This class is vast, encompassing over 140 naturally occurring NPAAs and thousands more that can be created in the laboratory. wikipedia.org
NPAAs can be classified based on several criteria, including the position of the amino group (e.g., α, β, or γ-amino acids), their stereochemistry (L or D chirality), or the presence of unique functional groups. brainkart.comtaylorandfrancis.com
The academic and industrial significance of NPAAs is substantial and multifaceted. They play crucial roles in various biological contexts:
Metabolic Intermediates: Many NPAAs, such as ornithine and citrulline in the urea (B33335) cycle, are key intermediates in metabolic pathways. brainkart.com
Physiological Roles: They can function as neurotransmitters (e.g., γ-aminobutyric acid), toxins, and components of bacterial cell walls. wikipedia.org
Defense Mechanisms: In plants, certain non-protein amino acids are involved in defense against herbivores. brainkart.com
Synthetic Biology and Pharmacology: NPAAs are critical building blocks for creating synthetic polymers and pharmacologically active compounds. wikipedia.orgresearchgate.net Their incorporation into peptide drugs, for example, can enhance metabolic stability because they are not recognized by the same enzymes that degrade natural peptides. taylorandfrancis.com
Table 1: Classification of Amino Acids
| Category | Description | Examples |
|---|---|---|
| Proteinogenic | The 22 amino acids encoded by the standard genetic code for protein synthesis. | Alanine, Leucine, Tryptophan, Serine |
| Non-Proteinogenic (NPAA) | Amino acids not encoded by the genetic code for protein synthesis. They can be natural or synthetic. | γ-Aminobutyric acid (GABA), Ornithine, L-DOPA |
| Substituted Alanines | Alanine derivatives where a hydrogen atom is replaced by another functional group. | 3-[(2-Phenylethyl)amino]alanine, 3-(2-Naphthyl)-L-alanine |
Research Trajectories for this compound
The primary research trajectory for this compound, also known as Phenylethylaminoalanine (PEAA), has focused on its ability to interact with and inhibit specific enzymes. nih.gov This compound is a derivative of alanine and the biogenic amine phenylethylamine. nih.gov
A key study demonstrated that PEAA functions as an inhibitor of certain metalloenzymes. nih.gov The research yielded several specific findings:
Inhibition of Carboxypeptidase A: PEAA was shown to inhibit the zinc-containing enzyme carboxypeptidase A (CPA). The degree of inhibition was dependent on the concentration of PEAA and the duration of treatment, with maximal effect observed at a neutral pH of 7.0. nih.gov
Inactivation of Polyphenol Oxidase: The compound also inactivated polyphenol oxidase (tyrosinase), a copper-containing enzyme responsible for the enzymatic browning that occurs in many foods. nih.gov
Comparative Inhibitory Potency: When compared with other known inhibitors, the potency of PEAA against carboxypeptidase A was similar to that of sodium phytate. However, it was found to be a less effective inhibitor of tyrosinase than compounds like lysinoalanine and EDTA. nih.gov
Effect on Cytochrome C Oxidase: The study noted that PEAA had only a slight inhibitory effect on cytochrome C oxidase, an enzyme containing both iron and copper. nih.gov
These findings suggest that the research utility of this compound lies in the field of enzyme inhibition. The demonstrated activity against enzymes involved in protein digestion and food quality preservation opens potential avenues for its application in biochemical research and food science. nih.gov
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-3-(2-phenylethylamino)propanoic acid | PubChem nih.gov |
| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem nih.gov |
| Molecular Weight | 208.26 g/mol | PubChem nih.gov |
| CAS Number | 80267-23-8 | PubChem nih.gov |
Compound Reference Table
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound (PEAA) |
| Alanine |
| Arginine |
| Asparagine |
| Aspartic acid |
| Citrulline |
| Cysteine |
| Cytochrome C Oxidase |
| EDTA (Ethylenediaminetetraacetic acid) |
| γ-Aminobutyric acid (GABA) |
| Glutamic acid |
| Glutamine |
| Glycine |
| Histidine |
| Isoleucine |
| L-DOPA |
| Leucine |
| Lysine |
| Lysinoalanine |
| Methionine |
| Ornithine |
| Phenylalanine |
| Phenylethylamine |
| Proline |
| Serine |
| Sodium phytate |
| Threonine |
| Tryptophan |
| Tyrosine |
| Valine |
Structure
3D Structure
Properties
CAS No. |
80267-23-8 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-3-(2-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-10(11(14)15)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15) |
InChI Key |
CVIPGIYSOASOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Direct Synthesis of 3-[(2-Phenylethyl)amino]alanine
The direct synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most logical approaches involve the formation of the C-N bond between the phenylethyl moiety and the β-carbon of an alanine (B10760859) derivative.
Reaction Pathways Involving Alanine and Phenylethylamine Derivatives
A plausible and efficient method for the synthesis of Nβ-substituted α,β-diamino acids, including structures analogous to this compound, is through a stereoselective N-Michael addition. acs.orgacs.org This approach utilizes a chiral dehydroalanine (B155165) (Dha) derivative, which can be readily accessed from serine. acs.org The reaction proceeds by the addition of an amine nucleophile, in this case, phenylethylamine, to the activated double bond of the dehydroalanine derivative.
This reaction is noteworthy for its operational simplicity, often proceeding at room temperature without the need for a catalyst or base, and its tolerance to a wide range of nitrogen nucleophiles. acs.org The high degree of regio- and stereoselectivity is a key feature of this methodology. acs.org
Another potential pathway is the reductive amination of a β-keto acid precursor. This would involve the reaction of a 3-oxo-2-aminopropanoic acid derivative with phenylethylamine to form an intermediate imine, which is then reduced to the target secondary amine. Microwave-assisted reductive amination has been shown to be an effective method for the synthesis of various amines, offering advantages such as reduced reaction times and improved yields. acs.orgprinceton.eduprinceton.edu
Enzymatic approaches also present a viable route. Engineered biocatalysts, such as the β-subunit of tryptophan synthase (TrpB), have been developed for the synthesis of β-N-substituted-α-amino acids. nih.gov This method involves the reaction of L-serine with a diverse range of amine nucleophiles, including aryl amines, and could potentially be adapted for phenylethylamine. nih.gov
A summary of potential reaction pathways is presented in the table below.
| Reaction Pathway | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |
| N-Michael Addition | Chiral Dehydroalanine derivative, Phenylethylamine | Room temperature, catalyst-free | Nβ-(2-Phenylethyl)-α,β-diamino acid derivative | acs.orgacs.org |
| Reductive Amination | 3-Oxo-2-aminopropanoic acid derivative, Phenylethylamine | Reducing agent (e.g., NaBH(OAc)₃), Microwave irradiation | This compound derivative | acs.orgprinceton.eduprinceton.edu |
| Biocatalytic Synthesis | L-Serine, Phenylethylamine | Engineered Tryptophan Synthase (TrpB) | L-3-[(2-Phenylethyl)amino]alanine | nih.gov |
Interactive Data Table: Click on the column headers to sort the data.
Stereochemical Considerations in Compound Synthesis
The synthesis of this compound, which contains a stereocenter at the α-carbon, requires careful consideration of stereochemistry. When employing a chiral dehydroalanine derivative as the starting material, the stereochemical outcome of the Michael addition is controlled by the inherent chirality of the bicyclic system. acs.org This approach typically leads to the formation of a single diastereomer with high selectivity. acs.org
In reductive amination pathways, the stereochemistry can be controlled through the use of chiral reducing agents or by employing a chiral auxiliary on the starting material. The stereoselectivity in biocatalytic methods is governed by the enzyme's active site, which is often highly specific for a particular stereoisomer of the substrate and produces a product with high enantiomeric purity. nih.gov
Asymmetric Synthesis of Related Amino Acid Analogs
The principles of asymmetric synthesis are crucial for preparing enantiomerically pure amino acid analogs. Various strategies have been developed to control the stereochemistry during the formation of new stereocenters.
Application of Chiral Auxiliaries in Beta-Amino Acid Synthesis
Chiral auxiliaries are temporary stereogenic groups that are attached to a substrate to direct the stereochemical outcome of a subsequent reaction. A well-established method for the asymmetric synthesis of α-substituted-β-amino acids involves the use of (R)- or (S)-α-phenylethylamine as a chiral auxiliary. nih.gov In this protocol, a chiral amide is formed from β-alanine and the chiral amine. Subsequent alkylation of this amide proceeds with high diastereoselectivity. nih.gov The chiral auxiliary is then cleaved to yield the enantiomerically enriched α-substituted-β-amino acid.
Pseudoephedrine is another versatile chiral auxiliary used in the diastereoselective alkylation of amides to produce enantiomerically enriched carboxylic acids, which can be precursors to amino acids. eurekaselect.com The use of chiral oxazolidinones, as pioneered by Evans, is a gold standard in asymmetric synthesis, particularly for aldol (B89426) and alkylation reactions to create chiral centers. williams.edu
The table below summarizes some common chiral auxiliaries and their applications in amino acid synthesis.
| Chiral Auxiliary | Type of Reaction | Typical Substrate | Outcome | Reference(s) |
| (R/S)-α-Phenylethylamine | Alkylation | β-Alanine derivative | High diastereoselectivity | acs.orgnih.gov |
| Pseudoephedrine | Alkylation | Carboxylic acid amides | High diastereoselectivity | eurekaselect.com |
| Evans Oxazolidinones | Alkylation, Aldol | N-Acyl oxazolidinones | Excellent diastereoselectivity | williams.edu |
Interactive Data Table: Click on the column headers to sort the data.
Microwave-Assisted Synthetic Protocols for Amino Acid Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govnih.gov In the context of amino acid synthesis, microwave-assisted protocols have been successfully applied to various transformations.
For instance, the reductive amination of ketones and aldehydes, a key step in the synthesis of many amines, can be significantly accelerated under microwave irradiation. acs.orgprinceton.eduprinceton.eduwikipedia.org This technique has also been employed for the synthesis of N-substituted aminoisoquinolines and other heterocyclic compounds containing nitrogen. eurekaselect.com The condensation reaction to form chiral amides, a preliminary step in some chiral auxiliary-based syntheses, can also be expedited using microwave heating. nih.gov
Dynamic Kinetic Resolution Strategies for Amino Acid Preparation
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, including amino acids, from racemic starting materials. acs.orgnih.govresearchgate.netnih.gov This process combines a rapid and reversible racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. In an ideal DKR, a theoretical yield of 100% of a single enantiomer can be achieved.
Biocatalytic DKR is a particularly attractive approach. For example, transaminases can be used in a DKR process to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. acs.org The enzyme not only catalyzes the stereoselective amination but also facilitates the in-situ racemization of the keto acid substrate. acs.org Chemoenzymatic DKR, which combines a chemical racemization catalyst with an enzyme for the resolution step, has also been successfully applied to the synthesis of various amino acids.
Functional Group Manipulation and Scaffold Construction
The construction of the this compound scaffold necessitates careful manipulation of functional groups to install the phenylethylamino moiety and to establish the required stereochemistry. Key strategies involve the use of protected amino acid precursors, which allow for selective reactions at specific sites of the molecule.
The introduction of the 2-phenylethylamino group onto a three-carbon backbone is a critical step. A highly effective method for this transformation is the direct reductive amination of a suitable aldehyde precursor with 2-phenylethylamine. This process is often performed as a one-pot tandem reaction that includes the simultaneous N-protection of the newly formed secondary amine, which prevents common side reactions like over-alkylation. nih.govnih.gov
A plausible synthetic route begins with a readily available chiral starting material, such as N-Boc-L-aspartic acid β-aldehyde. The reaction proceeds by forming an intermediate iminium ion between the aldehyde and 2-phenylethylamine. This intermediate is not isolated but is immediately reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a reagent of choice for this transformation due to its high selectivity for imines over aldehydes and ketones. nih.gov To ensure the final product is stable and suitable for further transformations, a protecting group, such as the tert-butoxycarbonyl (Boc) group, is introduced. The addition of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the reaction mixture allows for the direct formation of the N-Boc-protected secondary amine in high yield. nih.gov
This tandem approach offers significant advantages:
Selectivity: It effectively prevents the formation of tertiary amine byproducts. nih.gov
Efficiency: It combines multiple synthetic steps into a single, streamlined procedure. nih.gov
Versatility: The method is applicable to a wide range of aldehydes and primary amines under mild and well-tolerated reaction conditions. nih.gov
Table 1: Representative Tandem Reductive Amination/N-Boc Protection
| Reactant 1 | Reactant 2 | Reagents | Product | Key Features |
| Aldehyde (e.g., N-Boc-L-aspartic acid β-aldehyde) | Primary Amine (e.g., 2-Phenylethylamine) | 1. Triethylamine2. (Boc)₂O3. Sodium Triacetoxyborohydride (STAB) | N-Boc Protected Secondary Amine | High yield, avoids over-alkylation and lactamization side-products. nih.govnih.gov |
An alternative strategy involves the nucleophilic opening of a cyclic precursor derived from a different amino acid. For instance, N-Boc-L-serine can be converted into its corresponding β-lactone. nih.govresearchgate.net This strained four-membered ring is highly susceptible to nucleophilic attack. The reaction with 2-phenylethylamine would proceed via nucleophilic attack at the β-carbon, leading to the opening of the lactone ring and the formation of the desired N-protected this compound scaffold. This method also preserves the stereochemical integrity of the original chiral center. researchgate.net
The conversion of the this compound scaffold into a chiral amino epoxide derivative represents a significant increase in molecular complexity and provides a synthetically versatile intermediate. Epoxides are valuable precursors for creating a variety of functional groups due to the reactivity of the three-membered ring. The synthesis of a chiral epoxide from an amino acid derivative typically involves the creation of an alkene, followed by a stereoselective epoxidation reaction.
Starting from the N-protected this compound, a plausible sequence would be:
Reduction of the Carboxylic Acid: The carboxylic acid functional group is first reduced to a primary alcohol. This can be achieved using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).
Formation of an Allylic Amine: The resulting amino alcohol is then converted into an allylic amine. This can be accomplished through various elimination reactions, for instance, by converting the alcohol into a good leaving group (such as a tosylate or mesylate) and then treating it with a base to induce elimination and form a double bond.
Asymmetric Epoxidation: The final and most critical step is the asymmetric epoxidation of the allylic amine. The presence of the chiral center and the nitrogen atom can direct the stereochemical outcome of the epoxidation. For unfunctionalized or complex alkenes, transition metal-catalyzed epoxidation methods are often employed. Chiral manganese (Mn)-salen complexes are well-established catalysts for the asymmetric epoxidation of a wide range of olefins, including trisubstituted alkenes, with high enantioselectivity. libretexts.org Alternatively, titanium-based catalysts, such as titanium salalen complexes, are highly effective for the syn-selective epoxidation of chiral allylic alcohols using aqueous hydrogen peroxide as the oxidant. nih.gov
The choice of oxidant and catalyst is crucial for controlling the stereochemistry of the resulting epoxide. For example, the Jacobsen-Katsuki epoxidation utilizes a chiral Mn(III)-salen complex in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) to deliver the oxygen atom to one face of the alkene preferentially. libretexts.org
Table 2: Common Catalytic Systems for Asymmetric Epoxidation
| Catalyst System | Alkene Substrate Type | Oxidant | Stereochemical Outcome | Reference |
| Chiral Mn(III)-Salen Complexes | Unfunctionalized cis- and trisubstituted alkenes | m-CPBA, NaOCl | High enantioselectivity | libretexts.org |
| Titanium Salalen Complexes | Chiral terminal allylic alcohols | Hydrogen Peroxide (H₂O₂) | High syn-diastereoselectivity | nih.gov |
| Fructose-derived Ketones (Shi Epoxidation) | Trans-disubstituted and trisubstituted alkenes | Oxone | High enantioselectivity | youtube.com |
These methods provide reliable pathways to chiral amino epoxide derivatives, which serve as key building blocks for the synthesis of more complex molecules, leveraging the established stereochemistry of the amino acid precursor.
Biochemical Interactions and Enzymatic Studies
Molecular Interactions with Biological Targets
The engagement of 3-[(2-Phenylethyl)amino]alanine with biological macromolecules, particularly enzymes and receptors, dictates its biochemical profile.
Research has identified this compound as an inhibitor of specific metalloenzymes. A notable target is carboxypeptidase A (CPA), a zinc-containing enzyme crucial for protein digestion. Studies have shown that PEAA inhibits the enzymatic activity of CPA, with the inhibition being most effective at a pH of 7.0. The degree of inhibition is dependent on both the concentration of PEAA and the duration of the treatment. A key structural feature for this inhibitory action is the presence of a free alpha-amino group, as the acetylated form, N-acetyl-PEAA, does not exhibit the same inhibitory effect. nih.gov
Beyond CPA, PEAA has also been observed to inactivate the copper-containing enzyme polyphenol oxidase, more commonly known as tyrosinase, which is instrumental in the enzymatic browning of foods. However, its potency against tyrosinase is comparatively lower than other inhibitors like lysinoalanine (LAL) and sodium phytate. In studies with the iron and copper-containing enzyme cytochrome C oxidase, PEAA demonstrated slight inhibitory effects. nih.gov
Currently, there is a lack of specific research data available in the public domain detailing the direct binding affinities and modulation mechanisms of this compound at various neurotransmitter receptors. While the broader class of phenylethylamines is known to interact with a range of receptors, the specific profile for this particular alanine (B10760859) derivative remains to be elucidated.
The influence of this compound on the dynamics of neurotransmitter systems is not yet fully characterized. The parent compound, phenethylamine (B48288), is known to regulate monoamine neurotransmission by interacting with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2). However, specific studies on how the addition of the alanine group in this compound alters these interactions and influences the release, reuptake, and metabolism of key neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine (B1679862) are not currently available.
Enzymatic Activity and Substrate Specificity Investigations
The role of this compound within biochemical pathways can be further understood by examining its behavior as a substrate or inhibitor in enzymatic assays and its impact on specific enzyme-driven processes like neurotransmitter reuptake.
As established, this compound primarily functions as an inhibitor of certain metalloenzymes. In comparative studies, its inhibitory strength against carboxypeptidase A was found to be similar to that of sodium phytate. The following table summarizes the inhibitory effects of PEAA on various enzymes as reported in the literature.
| Enzyme | Metal Cofactor | Inhibitory Effect of PEAA |
| Carboxypeptidase A (CPA) | Zinc | Effective inhibitor |
| Polyphenol Oxidase (Tyrosinase) | Copper | Inactivates, but less potent than other inhibitors |
| Cytochrome C Oxidase | Iron and Copper | Slightly inhibitory |
This table is based on data from a comparative study on metalloenzyme inhibition. nih.gov
The structural similarity of this compound to phenethylamine suggests a potential interaction with the dopamine transporter (DAT). Studies on a range of β-phenethylamine derivatives have shed light on the structure-activity relationship for dopamine reuptake inhibition. These studies have shown that modifications to the aromatic ring, alkyl group, and the amine can significantly influence the inhibitory activity. For instance, compounds with a substituted phenyl group tend to have a greater inhibitory effect on dopamine reuptake compared to those with an unsubstituted phenyl group. Furthermore, longer alkyl groups and smaller ring structures at the alkylamine position have been associated with stronger inhibitory activities. nih.govnih.gov
While these findings provide a framework for understanding how phenylethylamine derivatives interact with the dopamine transporter, specific data on the inhibitory potency (e.g., IC50 value) of this compound on dopamine reuptake is not yet available in the scientific literature.
Studies on L-Aromatic Amino Acid Decarboxylase (AADC) and Phenylacetaldehyde (B1677652) Reductase (PAR) Mechanisms
Direct enzymatic studies on the interaction of this compound with L-Aromatic Amino Acid Decarboxylase (AADC) and Phenylacetaldehyde Reductase (PAR) are not extensively documented in publicly available research. However, based on the known substrate specificities and catalytic mechanisms of these enzymes, we can infer potential interactions.
L-Aromatic Amino Acid Decarboxylase (AADC) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the decarboxylation of aromatic L-amino acids to their corresponding amines. The primary substrates for AADC include L-dopa, L-phenylalanine, L-tyrosine, and L-tryptophan. nih.gov The enzyme's active site accommodates the aromatic ring and the amino acid backbone. Given that this compound possesses an alpha-amino acid structure and an aromatic moiety, it is plausible that it could act as a substrate or an inhibitor for AADC. If it were a substrate, AADC would catalyze the removal of the carboxyl group, yielding 1-amino-2-(phenylethylamino)ethane. However, the presence of the bulky phenylethylamino group at the beta-position could sterically hinder the proper positioning of the substrate in the active site, potentially making it a poor substrate or a competitive inhibitor.
Phenylacetaldehyde Reductase (PAR) is an NADPH-dependent enzyme that catalyzes the reduction of phenylacetaldehyde to 2-phenylethanol (B73330), a key step in the biosynthesis of this important fragrance compound in plants like roses. nih.govnii.ac.jp PAR exhibits broad specificity for various aromatic and aliphatic aldehydes. nih.gov The catalytic activity of PAR is focused on the aldehyde functional group. Since this compound is an amino acid and not an aldehyde, it would not be a direct substrate for PAR in its native form. However, if metabolic processes were to convert this compound into an aldehyde-containing derivative, this new molecule could then potentially be acted upon by PAR or a similar reductase. For instance, transamination of the alpha-amino group followed by decarboxylation could theoretically lead to a molecule susceptible to reduction by PAR.
| Enzyme | Native Substrates | Potential Interaction with this compound |
| L-Aromatic Amino Acid Decarboxylase (AADC) | L-Dopa, L-Phenylalanine, L-Tryptophan | Potential substrate (leading to decarboxylation) or inhibitor (due to steric hindrance). |
| Phenylacetaldehyde Reductase (PAR) | Phenylacetaldehyde, other aromatic aldehydes | Not a direct substrate. A metabolic derivative containing an aldehyde group could potentially interact. |
Integration within Metabolic Pathways
The structural similarity of this compound to natural aromatic amino acids suggests it could potentially be integrated into, or interfere with, existing metabolic pathways.
Relationship to Aromatic Amino Acid Biosynthesis and Degradation
Aromatic amino acid biosynthesis culminates in the production of phenylalanine, tyrosine, and tryptophan via the shikimate pathway. frontiersin.org Degradation of these amino acids in many organisms, particularly yeasts, occurs through the Ehrlich pathway. mdpi.com In this pathway, the amino acid is first transaminated to its corresponding α-keto acid (e.g., phenylpyruvate from phenylalanine). This is followed by decarboxylation to an aldehyde (e.g., phenylacetaldehyde) and subsequent reduction to an alcohol (e.g., 2-phenylethanol). mdpi.com
Given its structure, this compound could potentially enter a modified Ehrlich-like pathway. The initial step would likely involve the action of a transaminase on the α-amino group. The resulting α-keto acid could then be a substrate for a decarboxylase. The final reduction step would depend on the nature of the resulting aldehyde. The presence of the phenylethylamino side chain would likely necessitate enzymes with broader substrate specificity than those typically involved in canonical aromatic amino acid degradation.
Analysis of Amino Acid Metabolic Pathways in Fermentation Processes
In fermentation, microorganisms like Saccharomyces cerevisiae utilize amino acid metabolism to produce a variety of flavor and aroma compounds. nih.gov The addition of specific amino acids to the fermentation medium can significantly influence the profile of these compounds. For example, supplementing with L-phenylalanine increases the production of 2-phenylethanol and its acetate (B1210297) ester, which contribute floral notes. mdpi.com
Introducing this compound into a fermentation process could have several outcomes. It might be utilized by the yeast as a nitrogen source, potentially being metabolized through pathways analogous to those for aromatic amino acids. This could lead to the formation of novel, yet-to-be-identified flavor and aroma compounds. Conversely, it could act as an inhibitor of key enzymes in amino acid metabolism, altering the production of native flavor compounds. The specific impact would depend on the enzymatic machinery of the microorganism and the culture conditions.
Design of Biocatalytic Cascades Utilizing Amino Acid Dehydrogenases and Transaminases
Biocatalytic cascades are increasingly used for the synthesis of non-canonical amino acids. These multi-enzyme, one-pot reactions offer high selectivity and sustainability. nih.govnih.gov Amino acid dehydrogenases and transaminases are key enzymes in these cascades.
Amino Acid Dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to α-amino acids, using ammonia (B1221849) as the amine donor and NAD(P)H as the cofactor.
Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (often a common amino acid like L-alanine or L-glutamate) to a keto-acid acceptor. polimi.it
A biocatalytic cascade to synthesize this compound could be envisioned starting from a suitable keto-acid precursor. For instance, a keto-acid with a phenylethylamino side chain could be converted to the target amino acid using an amino acid dehydrogenase and ammonia, or a transaminase with an appropriate amino donor.
Conversely, cascades could be designed that utilize this compound as a starting material for the synthesis of other valuable chiral compounds. For example, a transaminase could be used to transfer the α-amino group from this compound to a new keto-acid acceptor, a process that would be valuable if the resulting amine product is of interest. The broad substrate tolerance of many engineered transaminases makes them suitable for such applications. polimi.itacs.org
| Cascade Component | Role in Relation to this compound | Potential Precursors/Products |
| Amino Acid Dehydrogenase | Synthesis | Precursor: Corresponding α-keto acid. Product: this compound. |
| Transaminase | Synthesis or Utilization | Synthesis Precursor: Corresponding α-keto acid. Utilization Product: Novel amine and α-keto acid of this compound. |
Applications in Peptidomimetic Design and Biomolecule Engineering
Incorporation of 3-[(2-Phenylethyl)amino]alanine into Peptide Structures
The incorporation of N-alkylated amino acids into peptide chains is a known method to enhance proteolytic stability and modulate the conformation of the resulting peptide. rsc.orgresearchgate.net The synthesis of peptides containing such modified residues can be challenging, often requiring specialized coupling protocols to overcome the steric hindrance posed by the substituted amine. acs.org
Design of Biologically Active Peptides Containing Non-Canonical Residues
The introduction of non-canonical residues aims to create peptides with improved biological activity. These unnatural amino acids can serve as probes of peptide-receptor interactions, help to stabilize specific secondary structures (e.g., β-turns or helices), or introduce new functionalities. The phenylethyl side chain of this compound could, in theory, be designed to fit into hydrophobic pockets of target proteins. However, there are no published studies demonstrating the design and biological evaluation of peptides specifically containing this compound.
Principles of Peptidomimetic Development
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. This field relies on replacing parts of the peptide structure with non-peptidic elements.
Pseudopeptide Scaffolds and Structure-Based Design
Pseudopeptides often involve modifying the peptide backbone to create more stable and orally available drugs. While this compound is an amino acid derivative and not a scaffold itself, it could be incorporated into larger pseudopeptide structures. Structure-based design, which uses the three-dimensional structure of a target protein to design inhibitors, is a powerful tool. nih.gov A molecule like this compound could be computationally modeled and incorporated into a scaffold designed to fit a specific binding site, but no such examples are documented.
Topographical Mimetics for Protein-Ligand Interactions
Topographical mimetics are designed to present a specific spatial arrangement of functional groups that mimics the "hotspot" residues of a natural peptide ligand responsible for binding to a protein. The flexible phenylethyl side chain of this compound could potentially be used as a component in such a mimetic to engage with hydrophobic regions of a protein target. This remains a theoretical possibility, as no research has been published on its use for this purpose.
Rational Design of Enzyme Inhibitors
The rational design of enzyme inhibitors often involves creating molecules that mimic the substrate's transition state or bind tightly to the enzyme's active site. Amino acid analogs are frequently used as starting points for inhibitor design. For instance, analogs of phenylalanine have been developed as inhibitors for enzymes like phenylalanine ammonia-lyase. While the structure of this compound suggests it could be explored as an inhibitor for enzymes that process aromatic amino acids, there is no evidence in the scientific literature of it being designed or tested as an enzyme inhibitor.
Beta-Amino Acids in Protease and Peptidase Inhibitor Discovery
No studies were found that describe the use of this compound as a building block in the design or synthesis of protease or peptidase inhibitors.
Development of Carbonic Anhydrase II Inhibitors
There is no available research detailing the evaluation of this compound as an inhibitor of Carbonic Anhydrase II.
Advanced Analytical Characterization and Computational Investigations
Chromatographic and Spectroscopic Analysis
Chromatographic and spectroscopic techniques are fundamental tools for the separation, identification, and quantification of 3-[(2-Phenylethyl)amino]alanine. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are central to its analytical profile.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of amino acids. nih.gov Due to their high polarity and the fact that many, like this compound, lack a strong UV chromophore, direct analysis can be challenging. myfoodresearch.com Several HPLC-based strategies are employed for the analysis of such compounds.
Reversed-Phase HPLC (RP-HPLC) is a common method, often requiring pre- or post-column derivatization to enhance detection by UV-Vis or fluorescence detectors. nih.govmyfoodresearch.com Reagents like o-phthalaldehyde (B127526) (OPA) react with primary and secondary amines to form highly fluorescent isoindole derivatives, enabling sensitive quantification. nih.gov Alternatively, Hydrophilic Interaction Chromatography (HILIC) can be used to retain and separate polar compounds like underivatized amino acids. helixchrom.comhelixchrom.com
For this compound, a method could be developed using a C18 column with a gradient elution system. A study on the analysis of related compounds in food proteins highlights the utility of such approaches. acs.org The mobile phase typically consists of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration. acs.org
Table 1: Illustrative HPLC Parameters for Amino Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase), 250 mm x 4.6 mm | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 40 mM Sodium Phosphate Buffer (pH 7.8) | Aqueous component of the mobile phase. nih.gov |
| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) | Organic modifier to elute analytes. nih.gov |
| Flow Rate | 0.6 - 2.0 mL/min | Controls the speed of separation. myfoodresearch.comnih.gov |
| Detection | UV (254 nm) or Fluorescence (Ex: 340 nm, Em: 455 nm for OPA) | Quantification of the analyte post-separation. myfoodresearch.comwho.int |
| Derivatization | o-phthalaldehyde (OPA) | Enhances detection sensitivity for compounds lacking a native chromophore. nih.gov |
This table presents a generalized set of parameters; specific conditions for this compound would require method development and optimization.
Mass Spectrometry for Molecular Characterization
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides high specificity and sensitivity.
The molecular formula of this compound is C₁₁H₁₆N₂O₂. nih.gov Using this formula, the exact mass (monoisotopic mass) can be calculated as 208.1212 Da. nih.gov In mass spectrometry, the compound would typically be observed as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 209.1285.
Tandem mass spectrometry (MS/MS) experiments are used to fragment the parent ion, providing structural information. The fragmentation pattern of this compound would be characterized by specific losses corresponding to its functional groups. Key expected fragmentations include:
Loss of the phenylethyl group: A significant fragmentation pathway would involve the cleavage of the bond between the β-nitrogen and the phenylethyl moiety.
Loss of formic acid (HCOOH): A common fragmentation for amino acids, corresponding to a loss of 46 Da. uni-muenster.de
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da).
Loss of ammonia (B1221849) (NH₃): Loss from the primary amine group (17 Da). uni-muenster.de
Comparing these fragmentation patterns to those of known amino acids like alanine (B10760859) and phenylalanine helps confirm the identity of the compound. researchgate.netnist.gov
Table 2: Key Mass Spectrometric Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ | nih.gov |
| Molecular Weight | 208.26 g/mol | nih.gov |
| Exact Mass | 208.1212 Da | nih.gov |
| Expected [M+H]⁺ Ion | ~209.1285 m/z | Calculated |
Structural Conformation Studies
Understanding the three-dimensional arrangement of this compound is crucial, as conformation dictates its interactions and properties. X-ray crystallography and computational studies are the primary methods for investigating its structure.
X-ray Crystallography for Solid-State Conformation Analysis
X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the material. The resulting diffraction pattern is used to calculate a three-dimensional map of electron density, revealing the positions of atoms, bond lengths, and bond angles with high precision. wikipedia.org
While a specific crystal structure for this compound is not publicly documented, analysis of related structures provides insight. Studies on L-alanine, for example, show an orthorhombic crystal system where molecules are linked by N-H···O hydrogen bonds. nih.govnih.gov For β-amino acid derivatives, X-ray diffraction has been used to highlight specific hydrogen bonding patterns, such as the C6 hydrogen bonds found within trifluoromethylated β-amino acids. thieme-connect.com If a suitable crystal of this compound were grown, X-ray analysis would reveal:
The precise conformation of the β-amino acid backbone in the solid state.
The orientation of the phenylethyl side chain relative to the backbone.
The intermolecular interactions, such as hydrogen bonding, that define the crystal packing.
Conformational Energies of Beta-Amino Acid Containing Structures
Unlike α-amino acids, the additional carbon in the backbone of β-amino acids like this compound imparts greater conformational flexibility. scirp.org The torsion angle around the Cα-Cβ bond (θ) can adopt gauche (±60°) or trans (180°) conformations, with a preference for gauche conformations often leading to folded structures. scirp.org
The phenylethylamine portion of the molecule also has distinct conformational preferences. Computational studies on 2-phenylethylamine show that it can exist in two primary conformations: a folded gauche form and an extended anti form. researchgate.netresearchgate.net The gauche conformers are often stabilized by a weak N-H···π interaction between the amino group and the phenyl ring's electron density. researchgate.net
Theoretical studies investigating the conformational energies of β-amino acids within a peptide environment use methods like Hartree-Fock (HF) and Density Functional Theory (DFT). scirp.org These calculations determine the relative energies of different stable conformers. For β-alanine, gas-phase calculations predict multiple stable conformations, with the energy difference between the most and least stable being approximately 17 kJ/mol. scirp.org The presence of the bulky phenylethyl group in this compound would further influence these energy landscapes, with specific conformations being favored to minimize steric hindrance and maximize stabilizing interactions.
Theoretical and Computational Modeling
Theoretical and computational modeling complements experimental data by providing detailed, atom-level insights into the structure and behavior of molecules. scirp.org For complex molecules like β-amino acid derivatives, computational chemistry is essential for exploring conformational landscapes and predicting properties. nih.gov
All-atom molecular mechanics (MM) force fields are developed and parameterized to simulate the behavior of non-natural peptides. nih.gov These models are benchmarked against high-level quantum mechanical calculations (like SCC-DFTB/MM) or experimental data to ensure their accuracy. nih.gov Such simulations can predict the distribution of key dihedral angles and are crucial for understanding the behavior of these molecules in different environments, such as in solution or at interfaces. nih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to investigate molecular structures and energies. scirp.orgacs.org It is employed to study the conformations of β-amino acids in both the gas phase and in solution, often using a solvent model like the Polarizable Continuum Model (PCM). scirp.org These studies reveal that solvation generally stabilizes the various conformations and reduces the energy differences between them. scirp.org Furthermore, computational modeling can elucidate the critical role of intramolecular hydrogen bonding in determining the stability of different conformers. scirp.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.
For a compound like this compound, molecular docking could elucidate its potential interactions with various biological targets. Studies on phenethylamine (B48288) derivatives have successfully employed molecular docking to understand their interactions with protein targets. For instance, research on substituted phenethylamines as potential microtubule targeting agents used molecular docking to screen 110 compounds against the colchicine (B1669291) binding site of tubulin. researchgate.net This approach helped identify promising candidates for further in-vitro testing. researchgate.net
Similarly, docking simulations have been crucial in understanding the structure-activity relationship (SAR) of β-phenethylamine derivatives as dopamine (B1211576) reuptake inhibitors. biomolther.orgnih.gov By modeling the interaction of these derivatives with the human dopamine transporter (hDAT), researchers could predict binding poses and affinities, correlating them with experimental inhibitory activities. biomolther.orgnih.govresearchgate.net For example, docking studies revealed that specific isomers of potent inhibitors fit snugly into the binding pocket of hDAT, forming key hydrogen bonds. nih.govresearchgate.net
Given the structural similarities, it is plausible that this compound could be docked into the same targets to predict its potential biological activity. The alanine portion of the molecule could introduce additional interactions, such as hydrogen bonding through its carboxylic acid and amino groups, potentially influencing its binding affinity and selectivity.
Table 1: Representative Molecular Docking Studies on Phenethylamine Analogs
| Target Protein | Ligand Class | Key Findings |
| Tubulin (Colchicine site) | Substituted Phenethylamines | Identified compounds that could alter microtubule polymerization dynamics. researchgate.net |
| Human Dopamine Transporter (hDAT) | β-Phenethylamine Derivatives | Predicted binding poses and affinities, aiding in the understanding of SAR for dopamine reuptake inhibition. biomolther.orgnih.govresearchgate.net |
| 5-HT2A Receptor | Phenethylamine and Tryptamine (B22526) Derivatives | Determined that phenethylamines generally have a higher affinity for the 5-HT2A receptor than tryptamines. biomolther.org |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules over time. This technique is invaluable for understanding how a molecule like this compound might behave in a biological environment.
MD simulations have been extensively used to study amino acids and their analogs. For instance, simulations have been performed on highly crowded solutions of amino acids like glycine, valine, and phenylalanine to understand their behavior under conditions mimicking the intracellular environment. nih.gov These studies compare different force fields to accurately model thermodynamic properties. nih.gov
Other research has focused on the adsorption of amino acid side chain analogues on surfaces like TiO2 and silica, which is relevant for understanding biomaterial interactions. acs.orgnih.gov These simulations can calculate adsorption free energies and identify key interactions driving the binding process. acs.orgnih.gov Furthermore, ab initio molecular dynamics simulations have been employed to compare the properties of α-amino acids and their analogs in different solvents, such as ammonia, providing insights into potential alternative biochemistries. acs.org The development of parameters for unnatural amino acids in MD simulations is also an active area of research, which would be directly applicable to studying this compound. byu.edu
For this compound, MD simulations could reveal its preferred conformations in aqueous solution, the flexibility of the phenylethyl group relative to the alanine backbone, and the intramolecular interactions that stabilize its structure.
Structure-Activity Relationship (SAR) Derivation for Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications. While direct SAR studies on this compound are not available, extensive research on its analogs provides a strong foundation for predicting how modifications to its structure might affect its activity.
SAR studies on phenethylamine derivatives have been particularly fruitful. For example, research on their role in inhibiting dopamine reuptake has systematically explored the effects of various substitutions on the phenethylamine scaffold. biomolther.orgnih.govresearchgate.net These studies have shown that the nature and position of substituents on the phenyl ring, as well as modifications to the ethylamine (B1201723) side chain, can significantly impact inhibitory potency. researchgate.net
Similarly, SAR studies of phenylalanine analogs have been conducted to understand their selectivity for different amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). researchgate.net This research has revealed that substitutions on the phenyl ring of phenylalanine can modulate its affinity and transport velocity. researchgate.net For instance, introducing an iodine atom at the 2-position of the benzene (B151609) ring of phenylalanine was found to enhance its selectivity for LAT1. researchgate.net
Based on these findings, one could hypothesize how modifications to this compound would influence its potential biological activities. For instance, substitutions on the phenyl ring could modulate its interaction with a target protein, while changes to the alanine backbone could affect its transport and metabolic stability.
Table 2: Key SAR Findings for Phenethylamine and Phenylalanine Analogs
| Compound Class | Biological Target/Activity | Key SAR Findings |
| β-Phenethylamine Derivatives | Dopamine Reuptake Inhibition | Substitutions on the phenyl ring and modifications of the ethylamine side chain significantly influence inhibitory activity. biomolther.orgnih.govresearchgate.net |
| Phenylalanine Analogs | L-type amino acid transporter 1 (LAT1) Selectivity | Halogenation at specific positions on the benzene ring can improve LAT1 affinity and selectivity. researchgate.net |
| Phenethylamine and Tryptamine Derivatives | 5-HT2A Receptor Affinity | The phenethylamine scaffold generally confers higher affinity than the tryptamine scaffold. biomolther.org |
| Phenylalanine-Containing Peptidomimetics | HIV-1 Capsid Binding | The phenylalanine core is crucial for antiviral activity, while modifications to other parts of the molecule can fine-tune potency. mdpi.com |
Quantum Mechanical Calculations for Reaction Mechanisms
Quantum mechanical (QM) calculations are powerful tools for investigating the electronic structure of molecules and the mechanisms of chemical reactions at an atomic level. These methods can provide insights into reaction pathways, transition states, and the kinetic and thermodynamic parameters of a reaction.
For a molecule like this compound, QM calculations could be used to study various aspects of its chemical reactivity. For instance, QM studies on phenylethylamine have been performed to determine its most stable conformers and to investigate the structures of its cationic forms. daneshyari.com These calculations have revealed the importance of non-covalent interactions, such as dispersion and NH-π interactions, in stabilizing different conformations. daneshyari.com
Furthermore, QM calculations have been employed to investigate the enzymatic oxidation of phenylethylamine by monoamine oxidase A (MAO A). rsc.org These studies have elucidated the reaction mechanism and the role of nuclear quantum effects, such as tunneling, in the reaction. rsc.org The computed kinetic isotope effects were in excellent agreement with experimental values, validating the proposed hydride transfer mechanism. rsc.org
In the context of this compound, QM calculations could be used to predict its pKa values, study its susceptibility to oxidation or other metabolic transformations, and investigate the mechanism of its potential interactions with biological targets. For example, QM methods could be used to model the binding of the molecule to a metal ion or to calculate the energy of interaction with specific amino acid residues in a protein binding site.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-[(2-Phenylethyl)amino]alanine, and how is its purity validated?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-ketoalanine with 2-phenylethylamine, followed by purification using ion-exchange chromatography. Structural confirmation involves -NMR (e.g., aromatic protons at δ 7.2–7.4 ppm for the phenyl group) and LC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 237.1). Purity is assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity .
Q. How can this compound be applied in enzyme inhibition studies?
- Methodological Answer : Similar to β-Chloro-L-alanine (an alanine aminotransferase inhibitor), this compound may act as a competitive inhibitor. Researchers can perform kinetic assays using varying substrate concentrations (e.g., L-alanine) and measure values via Lineweaver-Burk plots. Activity assays should include control experiments with cofactors like pyridoxal phosphate .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on analogs like 3-(2-Furyl)-L-alanine, use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store at 2–8°C under inert gas (N) to prevent oxidation. In case of exposure, rinse thoroughly and consult safety data sheets (SDS) for amino acid derivatives .
Advanced Research Questions
Q. What spectroscopic techniques elucidate the interaction of this compound with biological targets?
- Methodological Answer : Circular dichroism (CD) can monitor conformational changes in enzymes upon binding. Fluorescence quenching experiments (e.g., using tryptophan residues in proteins) provide binding constants (). For structural insights, -labeled analogs may be synthesized for solid-state NMR studies of ligand-enzyme complexes .
Q. How does structural modification of the phenyl group affect the compound’s bioactivity?
- Methodological Answer : Compare derivatives like 3-(3,4-Dimethoxyphenyl)-L-alanine or 3-(2-Naphthyl)-D-alanine via SAR studies. Replace the phenyl group with electron-donating/withdrawing substituents and assay inhibitory potency against target enzymes (e.g., aminotransferases). Computational docking (AutoDock Vina) can predict binding affinities .
Q. What metabolic pathways are influenced by this compound in model organisms?
- Methodological Answer : Use -labeled compound in tracer studies with E. coli or murine hepatocytes. Analyze metabolites via LC-MS/MS, focusing on transamination products (e.g., phenylpyruvate derivatives). Compare with pathways of L-alanine analogs, noting differences in β-oxidation or urea cycle integration .
Q. Are there crystallographic data for this compound or its protein complexes?
- Methodological Answer : While no direct data exist, analogous structures (e.g., 3-(2-Naphthyl)-DL-alanine ) suggest crystallization in trigonal systems (space group P3) with a resolution ≤1.8 Å. Co-crystallization trials with alanine racemase or transporters (e.g., LAT1) require optimized conditions (pH 7.4, PEG 3350 precipitant) .
Q. How do data contradictions arise in studies of similar amino acid derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in enzyme inhibition profiles (e.g., β-Chloro-L-alanine vs. phenyl derivatives ) may stem from assay conditions (pH, temperature). Replicate experiments using standardized protocols (e.g., fixed [NAD] in dehydrogenase assays) and validate via orthogonal methods (ITC for binding thermodynamics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
